6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one
Overview
Description
The compound “6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one” is a complex organic molecule. It has a molecular formula of C31H30Br2N4O2 and a molecular weight of 650.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions, including the formation of the pyrazole and quinoline rings, which are key features of this molecule2.Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple functional groups. It includes two bromophenyl groups, a diethylamino-propionyl group, a pyrazole ring, and a phenyl-quinolinone structure. Unfortunately, specific details about the 3D structure or conformation of this molecule are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, given its structure, it could potentially undergo a variety of organic reactions. The bromine atoms might make it a good candidate for substitution reactions, and the various ring structures could potentially participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. Typically, these would include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions.Scientific Research Applications
Antimicrobial and Antimalarial Activities
6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one and its derivatives have been studied for their potential antimicrobial and antimalarial activities. These compounds have shown considerable activity in inhibiting the growth of various microbes and in combating malaria parasites. For instance, certain derivatives synthesized from similar structures have demonstrated potent antimalarial activity, surpassing even standard treatments in efficacy (Sarveswari, Vijayakumar, Siva, & Priya, 2014), (Budakoti, Bhat, Athar, & Azam, 2008).
Synthesis and Characterization
The compound has been a focus of various synthesis and characterization studies, exploring its chemical structure and properties. Techniques such as microwave synthesis, NMR, and mass spectrometry have been employed to synthesize and characterize these compounds, revealing insights into their molecular structure and potential applications in medicinal chemistry (Raval, Desai, & Desai, 2012), (Zen, Chen, & Liu, 2012).
DNA Interaction and Cytotoxicity
Studies have also delved into the interaction of derivatives of this compound with DNA, examining their potential in DNA binding and cytotoxicity against cancer cells. These investigations offer a promising outlook for the use of these compounds in cancer research and therapy (Varma, Pursuwani, Suresh, Bhatt, & Patel, 2020).
Antioxidant Properties
Derivatives of this compound have been evaluated for their antioxidant properties, which are crucial in mitigating oxidative stress related to various diseases. The antioxidant activity has been tested in different mediums, providing insights into the potential therapeutic applications of these compounds (Kumar, Fernandes, & Kumar, 2016).
Corrosion Inhibition
Interestingly, some studies have explored the use of derivatives of this compound as corrosion inhibitors. This application extends the utility of these compounds beyond the biomedical field, showcasing their versatility in industrial applications (Olasunkanmi, Obot, Kabanda, & Ebenso, 2015).
Growth Promoting Effects on Plants
Research has also been conducted on the effects of these compounds on plant growth, indicating potential agricultural benefits. These studies suggest the possibility of using such compounds to enhance crop yield and health (Hassan, Alzandi, & Hassan, 2020).
Grease Antioxidation
In the field of industrial lubrication, these compounds have been assessed for their effectiveness in improving the antioxidative properties of lubricating grease. This application highlights the compound's potential in enhancing the durability and efficiency of industrial lubricants (Hussein, Ismail, & El-Adly, 2016).
Safety And Hazards
The safety and hazards associated with this compound are not mentioned in the search results. It’s important to handle all chemicals with care and to follow appropriate safety protocols, especially when dealing with complex organic compounds like this one.
Future Directions
The future directions for research on this compound are not specified in the search results. However, given its complex structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and synthetic organic chemistry.
Please note that this analysis is based on the limited information available from the search results and should not be considered comprehensive or definitive. For a complete analysis, more detailed information and experimental data would be needed.
properties
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDKXMGESZLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3108148 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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